Ethylamine hydriodide

Catalog No.
S762298
CAS No.
506-58-1
M.F
C2H8IN
M. Wt
173 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine hydriodide

CAS Number

506-58-1

Product Name

Ethylamine hydriodide

IUPAC Name

ethanamine;hydroiodide

Molecular Formula

C2H8IN

Molecular Weight

173 g/mol

InChI

InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H

InChI Key

XFYICZOIWSBQSK-UHFFFAOYSA-N

SMILES

CCN.I

Canonical SMILES

CCN.I

Organic Synthesis:

  • Quaternary Ammonium Salt Precursor: Ethylamine hydriodide can be used as a precursor for the synthesis of quaternary ammonium salts, which are important in various applications like phase-transfer catalysts, ionic liquids, and pharmaceuticals [].

Crystallography:

  • Crystallization Medium: Ethylamine hydriodide can be employed as a crystallization medium for certain organic and inorganic compounds. Its ability to form hydrogen bonds and its relatively high boiling point make it suitable for crystallizing molecules from solution [].

Material Science:

  • Ionic Conductor: Ethylamine hydriodide exhibits ionic conductivity, making it a potential candidate for studying ion transport phenomena in solid-state electrolytes [].

Biochemistry and Cell Biology:

  • Model Compound for Ionic Interactions: Ethylamine hydriodide can serve as a model compound for studying ionic interactions between biomolecules like proteins and nucleic acids [].

Ethylamine hydriodide is an organic compound with the molecular formula C₂H₈IN. It is a salt formed from ethylamine and hydriodic acid, resulting in a hygroscopic crystalline solid that is soluble in water and alcohol. This compound appears as white crystals and has a melting point of approximately 188°C. Ethylamine itself is a colorless gas with a strong ammonia-like odor, primarily used in chemical synthesis and industrial applications .

Typical of amine salts. It can react with bases to release ethylamine and form corresponding iodide salts. The dissociation of ethylamine hydriodide can be represented as follows:

C2H8INC2H5NH2+HI\text{C}_2\text{H}_8\text{IN}\rightleftharpoons \text{C}_2\text{H}_5\text{NH}_2+\text{HI}

In the presence of strong oxidizers, ethylamine hydriodide may also participate in oxidation reactions, leading to the formation of various nitrogen-containing compounds .

Ethylamine hydriodide can be synthesized through several methods:

  • Direct Reaction: Ethylamine can be reacted with hydriodic acid to form ethylamine hydriodide directly:
    C2H5NH2+HIC2H8IN\text{C}_2\text{H}_5\text{NH}_2+\text{HI}\rightarrow \text{C}_2\text{H}_8\text{IN}
  • Neutralization: Ethylamine can be neutralized with hydriodic acid, resulting in the formation of the salt.
  • Precipitation: Ethylamine can be mixed with an iodide source under controlled conditions to precipitate ethylamine hydriodide .

Ethylamine hydriodide serves multiple purposes in both industrial and research settings:

  • Synthesis of Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals, including anesthetics and other psychoactive compounds.
  • Organic Synthesis: The compound acts as a reagent in organic synthesis processes, particularly in the production of nitrogen-containing compounds.
  • Chemical Analysis: Ethylamine hydriodide may also be utilized in analytical chemistry for various assays .

Ethylamine hydriodide shares similarities with several other amine salts. Below is a comparison highlighting its uniqueness:

CompoundFormulaMelting Point (°C)SolubilityUnique Features
EthylamineC₂H₅NH₂-80Miscible with waterColorless gas; strong ammonia-like odor
Ethylammonium chlorideC₂H₅NH₃Cl110Freely solubleCommonly used as a reagent; forms hydrochlorides
Ethylammonium bromideC₂H₅NH₃Br150Soluble in waterUsed in organic synthesis; less hygroscopic than iodides
Ethylamine hydriodideC₂H₈IN188Soluble in water/alcoholHygroscopic; specifically formed from ethylamine and iodine

Ethylamine hydriodide's unique hygroscopic nature and its formation from ethylamine and iodine distinguish it from other similar compounds .

UNII

6TZR47N82X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethylamine hydriodide

Dates

Modify: 2023-08-15

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